Trimethoxy Dobutamine Hydrochloride

Toxicology Pharmaceutical Impurity Safety Drug Quality Control

Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7) is the definitive, non-substitutable reference standard for Dobutamine EP Impurity C and USP Related Compound C. Unlike dobutamine itself, this fully O‑methylated derivative lacks catechol hydroxyl groups required for β1‑adrenergic agonism, rendering it unsuitable as an inotropic agent but indispensable for analytical quality control. Its documented higher toxicity compared to the parent drug makes its accurate quantification a critical patient‑safety requirement in batch release testing. Resolved completely via FSCE, it ensures robust HPLC‑MS/MS method validation down to 1 ng/mL. Procure this pharmacopeial standard to meet compendial obligations and safeguard regulatory compliance.

Molecular Formula C21H29NO3·HCl
Molecular Weight 379.9 g/mol
CAS No. 51062-14-7
Cat. No. B195873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy Dobutamine Hydrochloride
CAS51062-14-7
SynonymsN-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine Hydrochloride;  Trimethoxydobutamine Hydrochloride
Molecular FormulaC21H29NO3·HCl
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H
InChIKeyLNDHIIVUCMAZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7): Impurity Reference Standard and Research Tool for β-Adrenergic Studies


Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7) is the fully O-methylated precursor and a key impurity of the β1-adrenergic receptor agonist dobutamine. It is a synthetic catecholamine derivative with the molecular formula C21H30ClNO3 and a molecular weight of 379.93 g/mol, appearing as an off-white solid with a melting point of 144–146°C and solubility in DMSO and methanol [1] . The compound is officially designated as Dobutamine EP Impurity C and Dobutamine USP Related Compound C, serving as a pharmacopeial reference standard for analytical method development and quality control in pharmaceutical manufacturing [2] .

Why Generic Substitution of Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7) Fails in Regulated Analytical and Research Contexts


Trimethoxy Dobutamine Hydrochloride is not an interchangeable inotropic agent like dobutamine; rather, it occupies a specific, non-substitutable niche as a reference standard and research probe. As a fully O-methylated derivative, it lacks the catechol hydroxyl groups required for potent β1-adrenergic agonism [1]. Direct substitution with dobutamine or other catecholamines in analytical workflows would invalidate method validation, as retention times, ionization efficiencies, and detector responses differ markedly [2]. Furthermore, the trimethoxy derivative exhibits significantly higher toxicity than dobutamine, making its presence as an impurity a critical quality and safety concern in pharmaceutical manufacturing—a concern that does not apply to the parent drug itself [3]. These unique physicochemical, analytical, and toxicological profiles render any form of generic substitution impossible.

Quantitative Differentiation of Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7) from Dobutamine and Related Compounds


Comparative Acute Toxicity: Trimethoxy Dobutamine Hydrochloride Exhibits Significantly Higher Toxicity than Dobutamine

The trimethoxy derivative, as a fully O-methylated analog, is significantly more toxic than dobutamine. In the context of pharmaceutical manufacturing, this necessitates strict control of its presence as an impurity [1].

Toxicology Pharmaceutical Impurity Safety Drug Quality Control

Analytical Differentiation: Baseline Separation of Trimethoxy Dobutamine Hydrochloride from Dobutamine and O-Methylated Impurities via Free Solution Capillary Electrophoresis (FSCE)

Free Solution Capillary Electrophoresis (FSCE) achieves complete resolution of the trimethoxy precursor from dobutamine and its mono- and di-methylated derivatives, enabling specific quantification of this impurity in drug substance [1].

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Bioanalytical Performance: Trimethoxydobutamine as a Structurally Analogous Internal Standard in HPLC-MS/MS Quantification of Dobutamine

Trimethoxydobutamine (TMD) was successfully employed as an internal standard in a validated HPLC-MS/MS method for quantifying dobutamine in newborn pig plasma, achieving a linear calibration range of 1-100 ng/mL (r² > 0.999) and a lower limit of quantification (LLOQ) of 1 ng/mL [1].

Bioanalysis Pharmacokinetics HPLC-MS/MS Method Development

Procurement-Guiding Application Scenarios for Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7) Based on Verified Differentiation


Pharmaceutical Quality Control and Regulatory Compliance: Reference Standard for Dobutamine Impurity Profiling

This compound is the definitive reference standard for Dobutamine EP Impurity C and USP Related Compound C. Its procurement is mandatory for pharmaceutical manufacturers and contract research organizations (CROs) conducting method validation, forced degradation studies, and batch release testing of dobutamine drug substances and formulations. The documented ability to completely resolve this impurity via FSCE and its significantly higher toxicity relative to dobutamine justify its use over in-house or non-pharmacopeial standards [1].

Bioanalytical Method Development: Structurally Matched Internal Standard for Accurate Quantification of Dobutamine

For pharmacokinetic and pharmacodynamic studies of dobutamine in preclinical or clinical research, trimethoxydobutamine hydrochloride serves as an optimal internal standard. Its close structural analogy to dobutamine ensures similar extraction recovery and ionization efficiency in HPLC-MS/MS workflows, while its distinct mass allows for unambiguous detection. A validated method demonstrates its successful application in quantifying dobutamine down to 1 ng/mL in plasma, a performance benchmark that generic internal standards cannot guarantee [1].

Toxicological Assessment and Safety Pharmacology: Evaluating the Impact of Synthetic Impurities

The documented higher toxicity of O-methylated dobutamine impurities, including the trimethoxy precursor, necessitates their evaluation in safety pharmacology and toxicology studies. Researchers investigating the cardiotoxic or off-target effects of dobutamine synthesis byproducts require this compound as a pure reference to delineate impurity-specific liabilities. Its use is essential for establishing toxicological thresholds and ensuring the safety profile of dobutamine formulations [1].

Technical Documentation Hub

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